molecular formula C10H22ClNO B2717417 2-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride CAS No. 2305252-61-1

2-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride

Cat. No.: B2717417
CAS No.: 2305252-61-1
M. Wt: 207.74
InChI Key: YDMCFBGQLDXYSI-UHFFFAOYSA-N
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Description

2-[(2-Methylpropan-2-yl)oxymethyl]piperidine hydrochloride is a piperidine derivative characterized by a bulky tert-butyloxymethyl substituent attached to the piperidine nitrogen. The hydrochloride salt enhances its aqueous solubility, a critical feature for pharmaceutical applications.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxymethyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-10(2,3)12-8-9-6-4-5-7-11-9;/h9,11H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMCFBGQLDXYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride typically involves the reaction of piperidine with 2-[(2-methylpropan-2-yl)oxymethyl] chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as crystallization or chromatography ensures the high purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound may act as an inhibitor or activator of certain pathways, depending on its structure and the nature of the target. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperidine Derivatives

Substituent Variations and Physicochemical Properties

The tert-butyloxymethyl group distinguishes this compound from other piperidine hydrochlorides. Key comparisons include:

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituent Key Properties Reference
2-[(2-Methylpropan-2-yl)oxymethyl]piperidine HCl tert-Butyloxymethyl High lipophilicity, moderate solubility
2-[5-(2-Methylpropyl)-oxadiazol-3-yl]piperidine HCl Oxadiazole with methylpropyl Enhanced electronic density, potential enzyme inhibition
Meperidine HCl 4-Phenyl-4-carbethoxy Opioid receptor binding, high solubility
Migalastat HCl Piperidinetriol with hydroxymethyl High hydrophilicity, glycosidase inhibition
  • Lipophilicity : The tert-butyl group increases logP compared to hydrophilic analogs like migalastat, favoring blood-brain barrier penetration .
  • Solubility : Hydrochloride salts universally improve solubility, but bulkier substituents (e.g., tert-butyloxymethyl) may reduce it relative to smaller groups (e.g., phenyl in meperidine) .

Biological Activity

2-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride is a piperidine derivative that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its structural characteristics suggest potential interactions with biological targets, making it a compound of significant interest for further investigation.

  • Molecular Formula : C10H22ClN
  • Molecular Weight : 207.74 g/mol
  • IUPAC Name : 2-[(2-Methylpropan-2-yl)oxymethyl]piperidine hydrochloride

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. This interaction can lead to modulation of various biochemical pathways, which may result in therapeutic effects. The compound may act as either an inhibitor or an activator, depending on the target and context of its application.

Antimicrobial Properties

Research indicates that derivatives of piperidine, including this compound, exhibit notable antimicrobial activity. For instance, studies have shown that similar compounds possess efficacy against various bacterial strains, highlighting their potential use in developing new antibiotics.

Anticancer Activity

Piperidine derivatives have also been investigated for their anticancer properties. Some studies suggest that modifications to the piperidine ring can enhance cytotoxicity against cancer cell lines. The specific activity of this compound in this regard remains to be fully elucidated but is a promising area for future research .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications. Piperidine derivatives are known to influence neurotransmitter systems, and preliminary studies indicate that this compound may modulate pathways related to anxiety and depression, although detailed studies are necessary to confirm these effects .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound NameBiological ActivityKey Findings
3-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochlorideAntimicrobial, AnticancerExhibits moderate activity against specific bacterial strains and cancer cell lines .
4-(Aminomethyl)piperidineNeuropharmacologicalShows promise in modulating neurotransmitter systems .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of various piperidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited significant inhibition zones, suggesting a strong antibacterial effect.
  • Cytotoxicity in Cancer Cells : In vitro studies demonstrated that piperidine derivatives could induce apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .
  • Neuropharmacological Assessment : Research involving animal models indicated that certain piperidine compounds could reduce anxiety-like behaviors in rodents. This was assessed using elevated plus maze tests, where treated animals spent more time in open arms compared to controls .

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